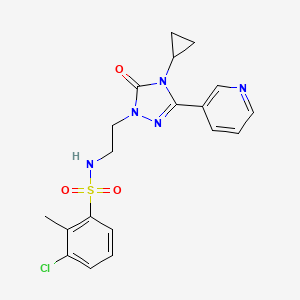

![molecular formula C23H21N5O2 B2504385 1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-86-7](/img/structure/B2504385.png)

1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

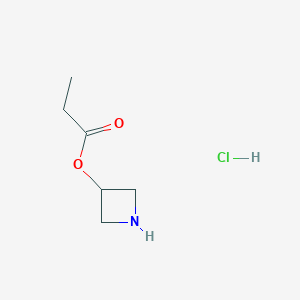

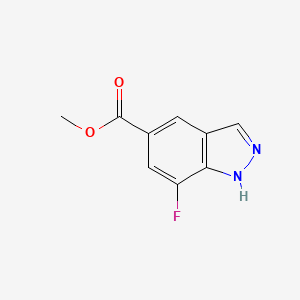

The compound 1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific structure of this compound suggests potential biological activity, which could be of interest in pharmaceutical research and development.

Synthesis Analysis

The synthesis of purine derivatives can be complex due to the presence of multiple reactive sites that can lead to a variety of products. The first paper describes a novel route to imidazoles, which are key intermediates in the synthesis of purines. This new method could potentially be applied to the synthesis of the compound , as it allows for the preparation of derivatives that might not be accessible through other synthetic routes . The second paper discusses the synthesis of related compounds, 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, through intramolecular alkylation. This method involves several steps, starting from a nitrosopyrimidine derivative and proceeding through hydrogenation, reaction with an orthocarboxylate, and mesylation to obtain the final purine derivatives . These methods could be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups and substituents, such as methyl groups, a benzyl group, and a phenyl group. These groups can influence the chemical behavior and properties of the molecule, including its reactivity and potential interactions with biological targets. The imidazole and purine rings present in the structure are significant for their ability to engage in hydrogen bonding and pi-pi interactions, which could be relevant in the context of biological activity.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives like the compound is influenced by the presence of the imidazole and purine rings. These structures can participate in various chemical reactions, including alkylation, hydrogenation, and cyclization, as indicated in the synthesis methods described in the papers . The specific substituents on the purine ring can also undergo reactions, potentially leading to a wide array of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, we can infer that the compound is likely to be solid at room temperature, given the typical properties of similar purine derivatives. Its solubility in various solvents would depend on the nature of the substituents and the overall molecular structure. The presence of aromatic rings suggests that the compound may have significant UV absorption, which could be utilized in spectroscopic analysis. The compound's stability, melting point, and reactivity would be key factors in its handling and potential applications in research and pharmaceutical development.

properties

IUPAC Name |

4,7-dimethyl-2-[(4-methylphenyl)methyl]-6-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-15-9-11-17(12-10-15)14-27-21(29)19-20(25(3)23(27)30)24-22-26(19)13-16(2)28(22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRJXNQVAXGEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC=C5)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)